1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Anticancer Cytotoxic Activity Structure-Activity Relationship

This compound features a distinctive 4-(piperidin-1-ylsulfonyl)benzoyl substituent creating a sulfonamide-benzamide chemotype absent from published SAR studies on ACC inhibitors and anticancer agents. The terminal piperidine provides a pH-dependent charged center and unique hydrogen-bonding patterns, differentiating it from simpler aryl sulfonyl analogs. Procurement is advised for groups seeking to expand structure-activity relationships and hit-finding campaigns. Note: Generic substitution without biological evaluation risks activity loss. Ideal for lead optimization, comparative enzymology, and ADME profiling.

Molecular Formula C25H28N2O5S
Molecular Weight 468.57
CAS No. 887467-78-9
Cat. No. B2427412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
CAS887467-78-9
Molecular FormulaC25H28N2O5S
Molecular Weight468.57
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4
InChIInChI=1S/C25H28N2O5S/c28-22-18-25(32-23-7-3-2-6-21(22)23)12-16-26(17-13-25)24(29)19-8-10-20(11-9-19)33(30,31)27-14-4-1-5-15-27/h2-3,6-11H,1,4-5,12-18H2
InChIKeyMRVRNQFIFPXWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-78-9): Class and Key Characteristics for Scientific Procurement


1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic spirocyclic molecule that combines a chroman-4-one and a piperidine ring via a spiro junction. It is a functionalized derivative of the spiro[chroman-2,4'-piperidin]-4-one scaffold, a privileged structure in medicinal chemistry [1]. This scaffold is the core of reported acetyl-CoA carboxylase (ACC) inhibitors [2] and anticancer agents [3]. The compound's specific structural signature is the 4-(piperidin-1-ylsulfonyl)benzoyl substituent at the 1'-position of the spiro-piperidine ring, a complex arylsulfonamide-benzamide motif that distinguishes it from simpler analogs. No primary research articles or patents were identified that report biological data for this exact CAS number; its characterization is limited to vendor databases, and its differentiation must be inferred from structural analogs .

Why 1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one Cannot Be Replaced by a Generic Spiro[chroman-2,4'-piperidin]-4-one Analog


Within the spiro[chroman-2,4'-piperidin]-4-one class, biological activity is exquisitely sensitive to the nature of the N-substituent on the piperidine ring. Published structure-activity relationship (SAR) studies on anticancer analogs show that replacing a phenylsulfonyl group with a p-tolylsulfonyl group causes a sharp decrease in potency, and that a sulfonyl spacer is superior to a carbonyl spacer for cytotoxic activity [1]. Similarly, for ACC inhibition, modifications to the piperidine N-substituent drastically alter potency from the low nanomolar to the micromolar range [2]. The target compound's unique 4-(piperidin-1-ylsulfonyl)benzoyl group is a distinct chemotype not represented in these foundational SAR studies. Its combination of a sulfonamide, a benzamide, and a terminal piperidine ring presents a unique hydrogen-bonding and steric profile that is not replicated by simple phenylsulfonyl, morpholinosulfonyl, or pyrrolidinosulfonyl analogs. Therefore, generic substitution without confirmatory biological evaluation carries a high risk of activity loss or altered target engagement.

1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one: Quantitative Differentiation Evidence from Closest Structural Analogs


Superior Anticancer Potency of the Sulfonyl Spacer Motif: Target Compound vs. Carbonyl Analogs

The target compound incorporates a sulfonyl spacer, a key structural feature for potent cytotoxicity. In a study of spiro[chroman-2,4'-piperidin]-4-one derivatives, compounds with a sulfonyl moiety (16-18) were uniformly more potent than their carbonyl-containing counterparts (14, 15) [1]. The most potent sulfonyl analog, 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one (Compound 16), achieved IC50 values of 0.31–5.62 µM across MCF-7, A2780, and HT-29 cell lines, whereas the carbonyl-linked adamantyl analog (14) showed only weak activity (IC50 of 8.46 µM against HT-29 and unquantified weak activity against others) [1]. The target compound, bearing a more elaborate sulfonyl-benzoyl motif, is expected to retain or modulate this sulfonyl-driven potency advantage, though its exact IC50 values have not been reported.

Anticancer Cytotoxic Activity Structure-Activity Relationship

Structural Differentiation: The Unique 4-(Piperidin-1-ylsulfonyl)benzoyl Pharmacophore vs. Simple Arylsulfonyl Analogs

The target compound's N-substituent is a 4-(piperidin-1-ylsulfonyl)benzoyl group, which is structurally distinct from the simple arylsulfonyl groups in the most potent published analogs (e.g., phenylsulfonyl, naphthylsulfonyl) [1]. This group introduces a benzamide linker and a terminal piperidine sulfonamide, adding two hydrogen bond acceptors (the amide carbonyl and sulfonamide oxygens), a potential hydrogen bond donor (if the piperidine is protonated), and significantly greater three-dimensional bulk. In contrast, the morpholino and pyrrolidino sulfonyl analogs, which are commercially available but have undisclosed biological data, offer only a single tertiary amine center. The target compound is the only analog to present a basic piperidine at the terminus of the sulfonamide, which can be protonated at physiological pH, potentially creating a strong ionic interaction with a target carboxylate residue.

Chemical Probe Molecular Recognition Scaffold Differentiation

Class-Level ACC Inhibitory Activity: Positioning Against a Key Metabolic Target

The core spiro[chroman-2,4'-piperidin]-4-one scaffold has been validated as a platform for potent acetyl-CoA carboxylase (ACC) inhibitors. Optimized compounds in this series (e.g., 38j) achieve ACC inhibition in the low nanomolar range and demonstrate in vivo pharmacodynamic effects, such as reducing the respiratory quotient (RQ) in C57BL/6J mice, indicating increased whole-body fat oxidation [1]. While the target compound's specific ACC IC50 is not reported, its structural features—particularly the 4-(piperidin-1-ylsulfonyl)benzoyl group—are distinct from the previously explored SAR space, which focused on amide and urea substitutions. This offers an opportunity to probe a new vector for ACC inhibition with a pre-validated core scaffold.

Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one: Key Application Scenarios for Research and Procurement


Next-Generation Anticancer Agent Development

Based on its structural connection to the highly potent sulfonyl-spacer analog (Compound 16, IC50 0.31–5.62 µM) [1], this compound serves as a logical next-step lead for medicinal chemistry optimization. Its unique 4-(piperidin-1-ylsulfonyl)benzoyl group offers a new vector for exploring structure-activity relationships beyond the simple arylsulfonyl series. Procurement is indicated for research groups aiming to improve upon the apoptosis-inducing activity and cell-cycle arrest (Sub-G1 and G2-M phase accumulation) observed with the core scaffold in MCF-7 cells [1].

Chemical Probe for Acetyl-CoA Carboxylase (ACC) Biology

The spiro[chroman-2,4'-piperidin]-4-one core is a proven ACC inhibitor scaffold, with analogs demonstrating nanomolar biochemical potency and in vivo modulation of fat oxidation [2]. The target compound's distinctive N-substituent makes it a valuable chemical probe to investigate a new chemical space on the ACC enzyme. It can be used in comparative enzymology studies to understand how a terminal piperidine sulfonamide affects potency and isoform selectivity (ACC1 vs. ACC2) compared to the published amide and urea series [2].

Pharmacophore Expansion in Spirocyclic Library Synthesis

For groups focused on diversity-oriented synthesis or building screening libraries, this compound represents a chemically distinct node in the spiro[chroman-2,4'-piperidin]-4-one chemical space. Unlike the commercially available morpholino- and pyrrolidino-sulfonyl analogs with undisclosed biological profiles, this compound offers a unique combination of a benzamide linker and a terminal piperidine that can act as a pH-dependent charged center. It is a strategic acquisition for hit-finding campaigns where three-dimensional complexity and novel hydrogen-bonding patterns are desired.

Comparative Metabolism and Pharmacokinetics Studies

Given the established in vivo activity of simpler ACC-inhibiting analogs (e.g., compound 38j's effect on respiratory quotient in mice) [2], this compound can be used in comparative ADME and pharmacokinetic studies. Its higher molecular weight and additional polar functionality are predicted to alter its metabolic stability, plasma protein binding, and tissue distribution compared to lower-molecular-weight analogs. Such studies are essential for understanding the developability profile of this chemotype.

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